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Compound of Interest

Compound Name: Pentyl butyrate

Cat. No.: B1223076

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for n-pentyl
butyrate, a common ester with applications in the flavor, fragrance, and pharmaceutical
industries. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for n-pentyl butyrate in a clear,
tabular format for ease of reference and comparison.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR spectroscopy is a powerful technique for determining the structure of organic
molecules by observing the magnetic properties of hydrogen nuclei. The chemical shifts,
multiplicities, and coupling constants provide detailed information about the connectivity and
chemical environment of each proton.
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Proton Assignment Chemical Shift (d) Multiplicity Coupling Constant
ppm (J) Hz
H-a 0.90 triplet 7.3
H-b 1.62 sextet 7.5
H-c 2.22 triplet 7.5
H-d 0.90 triplet 7.3
H-e 1.33 sextet 7.3
H-f 1.33 quintet 7.3
H-g 1.58 quintet 6.8
H-h 4.02 triplet 6.8

Structure for *H NMR Assignments:

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. The
chemical shift of each carbon atom is dependent on its hybridization and the electronegativity
of the atoms attached to it.
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Carbon Assignment Chemical Shift () ppm
C-a 13.7

C-b 184

C-c 36.1

C-d 13.9

C-e 22.3

C-f 28.2

C-g 28.4

C-h 64.2

C=0 173.7

Structure for 33C NMR Assignments:

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to its vibrational transitions. This technique is particularly useful for identifying the
functional groups present in a molecule.

Functional Group

Wavenumber (cm™1) Intensity _
Assignment

2961 Strong C-H stretch (alkane)
2934 Strong C-H stretch (alkane)
2874 Medium C-H stretch (alkane)
1740 Strong C=0 stretch (ester)
1467 Medium C-H bend (alkane)
1380 Medium C-H bend (alkane)
1177 Strong C-O stretch (ester)
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. Electron lonization (El) is a common method that results
in the fragmentation of the molecule, providing a characteristic fragmentation pattern that can
be used for structural elucidation.

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Possible Fragment

41 46 [C3Hs]*

42 238 [C3He]*

43 536 [CsH7]* / [CHsCOJ*

55 199 [CaH7]*

70 894 [CsH1o]*

71 999 [CaH70]* (butyryl cation)

McLafferty rearrangement
88 811
product

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of
the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-20 mg of n-pentyl butyrate is dissolved in 0.5-0.7 mL of a deuterated
solvent (e.g., chloroform-d, CDClI3).

o A small amount of an internal standard, such as tetramethylsilane (TMS), is added for
chemical shift referencing (6 = 0.00 ppm).

e The solution is transferred to a 5 mm NMR tube.
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Instrumentation and Data Acquisition:

e The NMR spectra are acquired on a spectrometer operating at a frequency of at least 300
MHz for 1H NMR and 75 MHz for 33C NMR.

e For 1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio,
typically 8-16 scans.

e For 13C NMR, a larger number of scans (e.g., 128 or more) is typically required due to the
lower natural abundance of the 13C isotope. Proton decoupling is employed to simplify the
spectrum and enhance the signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
o Adrop of neat n-pentyl butyrate is placed directly onto the crystal of an ATR accessory.

e The crystal is typically made of a high-refractive-index material such as diamond or zinc
selenide.

Instrumentation and Data Acquisition:

The FT-IR spectrum is recorded using an FT-IR spectrometer.

A background spectrum of the clean, empty ATR crystal is first collected.

The sample spectrum is then recorded, and the instrument's software automatically ratios
the sample spectrum against the background spectrum to produce the final absorbance or
transmittance spectrum.

The spectrum is typically scanned over the range of 4000-400 cm~1.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction and lonization:
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e A small amount of n-pentyl butyrate is introduced into the mass spectrometer, often via a
gas chromatograph (GC-MS) for separation and purification, or by direct injection.

e The sample is vaporized in a high-vacuum source chamber.

e The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV), causing ionization and fragmentation.

Mass Analysis and Detection:

e The resulting positively charged ions are accelerated into a mass analyzer (e.g., a
guadrupole).

e The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

o A detector measures the abundance of each ion, generating a mass spectrum that plots
relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like pentyl butyrate.
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General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis

 To cite this document: BenchChem. [Spectroscopic Analysis of Pentyl Butyrate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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